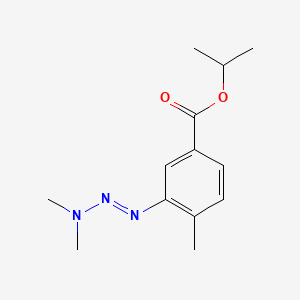
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazeno group attached to a toluate moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of isopropyl p-toluate with a diazonium salt derived from 3,3-dimethyl-1-triazene. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazeno group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the triazeno group, resulting in simpler compounds.
Substitution: The triazeno group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to known antineoplastic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate exerts its effects involves the interaction of the triazeno group with molecular targets. This interaction can lead to the formation of reactive intermediates that affect biological pathways. The compound’s molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, similar to other triazeno compounds .
Comparaison Avec Des Composés Similaires
Isopropyl 3-(3,3-dimethyltriazeno)-p-toluate can be compared to other triazeno compounds such as dacarbazine and temozolomide. These compounds share structural similarities but differ in their specific applications and mechanisms of action. For example, dacarbazine is used as an antineoplastic agent for treating malignant melanoma and Hodgkin’s disease . The uniqueness of this compound lies in its specific structure and potential for diverse applications in various fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.
Propriétés
Numéro CAS |
76765-22-5 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
propan-2-yl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-7-6-10(3)12(8-11)14-15-16(4)5/h6-9H,1-5H3 |
Clé InChI |
NIVIIISQCOCKFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC(C)C)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
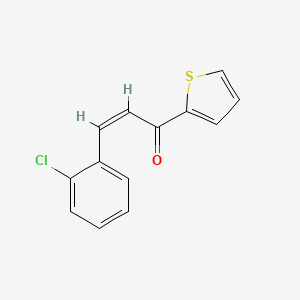
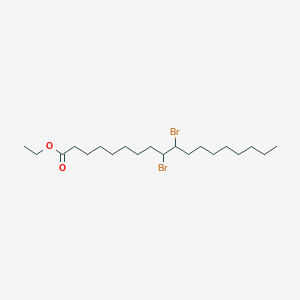
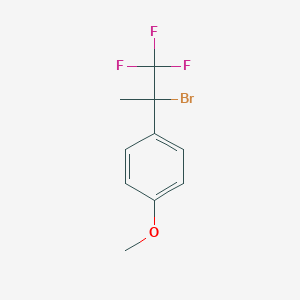

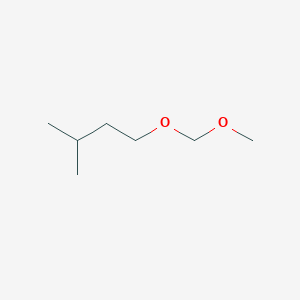
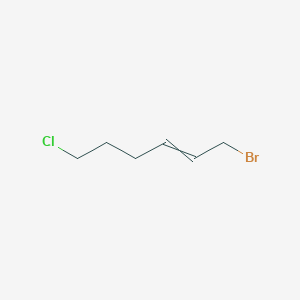
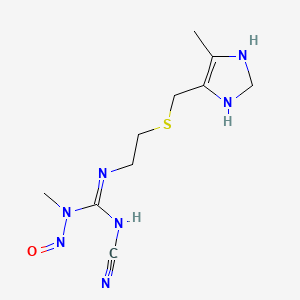
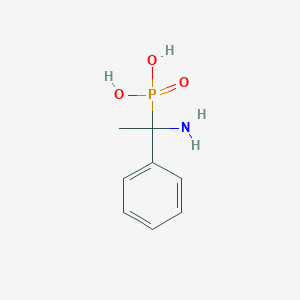
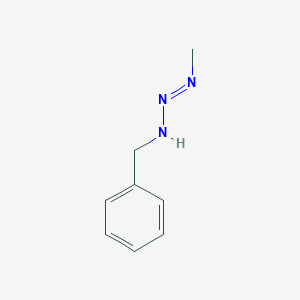
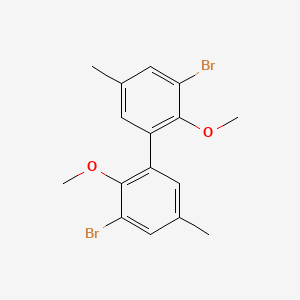
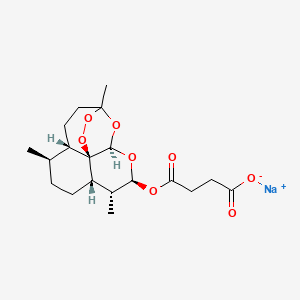
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
